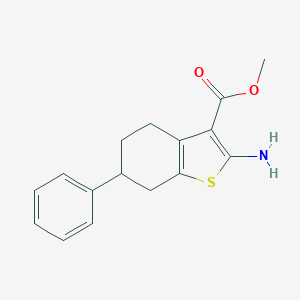![molecular formula C7H14N2 B055667 5-Methyl-1,4-diazabicyclo[3.2.1]octane CAS No. 111453-71-5](/img/structure/B55667.png)
5-Methyl-1,4-diazabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,4-diazabicyclo[3.2.1]octane, also known as DMBO, is a bicyclic amidine compound with a molecular formula of C7H12N2. It is a potent organic base that has been used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
5-Methyl-1,4-diazabicyclo[3.2.1]octane has been used as a catalyst in various chemical reactions due to its basicity and steric hindrance. It has also been used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry. 5-Methyl-1,4-diazabicyclo[3.2.1]octane has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
作用機序
5-Methyl-1,4-diazabicyclo[3.2.1]octane acts as a base and can react with acids to form salts. It can also act as a nucleophile and participate in various chemical reactions. 5-Methyl-1,4-diazabicyclo[3.2.1]octane has been shown to form stable complexes with certain metal ions, which has led to its use as a ligand in coordination chemistry.
生化学的および生理学的効果
5-Methyl-1,4-diazabicyclo[3.2.1]octane has been shown to have anticonvulsant properties in animal models. It has also been studied for its potential as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
実験室実験の利点と制限
5-Methyl-1,4-diazabicyclo[3.2.1]octane is a potent base that can be used in small quantities to catalyze various chemical reactions. Its unique chemical properties make it a valuable tool in organic synthesis and coordination chemistry. However, 5-Methyl-1,4-diazabicyclo[3.2.1]octane is highly reactive and can be difficult to handle, which can limit its use in certain experiments.
将来の方向性
Future research on 5-Methyl-1,4-diazabicyclo[3.2.1]octane could focus on its potential as a chiral auxiliary in asymmetric synthesis. It could also be studied for its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, 5-Methyl-1,4-diazabicyclo[3.2.1]octane could be used as a ligand in the development of new catalysts for chemical reactions.
合成法
5-Methyl-1,4-diazabicyclo[3.2.1]octane is synthesized by reacting 2,5-dimethylpyrrole with cyanamide in the presence of a strong base. The resulting product is then treated with a reducing agent to obtain 5-Methyl-1,4-diazabicyclo[3.2.1]octane. This method has been optimized to produce 5-Methyl-1,4-diazabicyclo[3.2.1]octane with high purity and yield.
特性
CAS番号 |
111453-71-5 |
|---|---|
製品名 |
5-Methyl-1,4-diazabicyclo[3.2.1]octane |
分子式 |
C7H14N2 |
分子量 |
126.2 g/mol |
IUPAC名 |
5-methyl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-7-2-4-9(6-7)5-3-8-7/h8H,2-6H2,1H3 |
InChIキー |
MMMRYGZVTYXUJO-UHFFFAOYSA-N |
SMILES |
CC12CCN(C1)CCN2 |
正規SMILES |
CC12CCN(C1)CCN2 |
同義語 |
1,4-Diazabicyclo[3.2.1]octane,5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




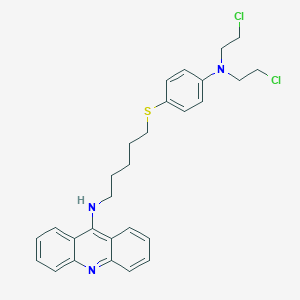
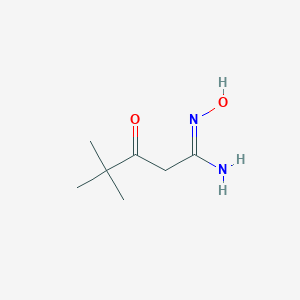
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
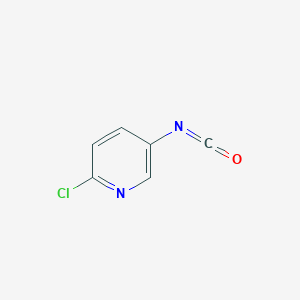
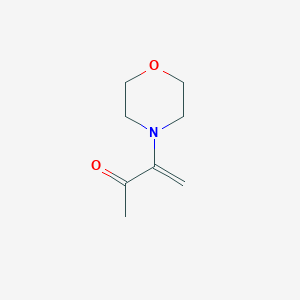
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
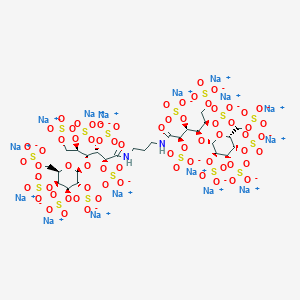
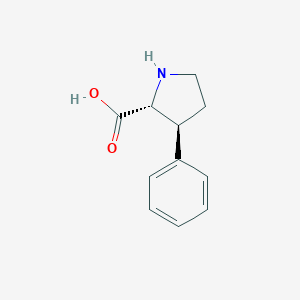

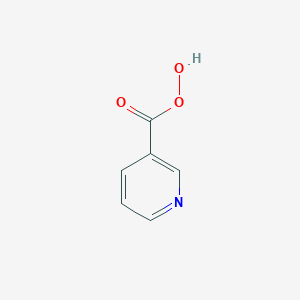
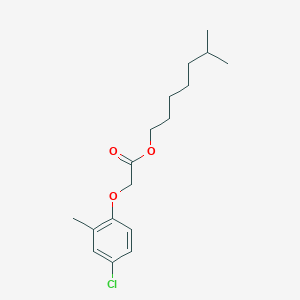
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
